molecular formula C12H14N2O3 B2798666 Ethyl 3-oxo-2-(phenylhydrazono)butanoate CAS No. 10475-63-5; 5462-33-9; 60083-22-9

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Cat. No.: B2798666
CAS No.: 10475-63-5; 5462-33-9; 60083-22-9
M. Wt: 234.255
InChI Key: GMYAQRIKKRCRGD-SDNWHVSQSA-N
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Description

Ethyl 3-oxo-2-(phenylhydrazono)butanoate (C₁₂H₁₄N₂O₃, molecular weight 234.25 g/mol) is a β-keto ester derivative featuring a phenylhydrazone moiety at the 2-position of the butanoate backbone . It is identified by multiple synonyms, including (E)-ethyl 3-oxo-2-(2-phenylhydrazono)butanoate, and CAS numbers 10475-63-5 and 5462-33-7. Its structure is characterized by an intramolecular hydrogen bond between the hydrazine N–H and the carbonyl oxygen, stabilizing the planar pyrazolone-like conformation . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems such as pyrazolones, which have applications in pharmaceuticals and materials science .

Properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOYLSNEVXNJG-ALCKFIOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a crucial building block in the synthesis of numerous organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and other derivatives through various chemical reactions such as condensation and substitution.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeReagents/ConditionsProducts
CondensationEthyl cyanoacetate + Acetic acidCinnolines and related compounds
SubstitutionVarious nucleophilesSubstituted butanoate derivatives
ReductionReducing agents (e.g., NaBH4)Amine derivatives
OxidationOxidizing agentsOxo derivatives

Biological Applications

Potential Therapeutic Agent

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications. Notably, it has been identified as a new class of sortase A inhibitors, which are relevant in the development of treatments for bacterial infections.

Case Study: Sortase A Inhibition

A study utilized a FRET-based random screening assay to evaluate the inhibitory effects of this compound on sortase A. The results indicated promising potential for this compound in developing new antibiotics.

Medicinal Chemistry

Drug Development Precursor

The compound is under investigation for its role as a pharmacophore in medicinal chemistry. Its structure allows for modifications that could lead to novel drug candidates targeting various diseases.

Table 2: Medicinal Chemistry Applications

Application AreaDescription
Antimicrobial AgentsPotential use against bacterial infections
Anticancer ResearchInvestigated for cytotoxic properties
Enzyme ModulationInteraction with specific biological targets

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity enables it to participate in various industrial processes, enhancing the efficiency of chemical manufacturing.

Table 3: Comparison with Similar Compounds

CompoundKey Features
Ethyl acetoacetatePrecursor for synthesis
PhenylhydrazineAnother precursor used in synthesis
Other hydrazono compoundsVarying reactivity and application scope

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ethyl 3-oxo-2-(phenylhydrazono)butanoate belongs to a family of β-keto esters with hydrazone substituents. Key structural analogs and their distinguishing features include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate CF₃ at 4-position C₁₂H₁₁F₃N₂O₃ 280.22 Enhanced lipophilicity; potential fluorinated drug precursor
Ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate Cl on phenyl ring C₁₂H₁₃ClN₂O₃ 268.70 Altered electronic properties; crystallographic studies show distinct π-stacking interactions
Ethyl 2-[2-(3-nitrophenyl)hydrazono]-3-oxobutanoate NO₂ on phenyl ring C₁₂H₁₃N₃O₅ 279.25 Strong electron-withdrawing effects; impacts reactivity in cyclization reactions
Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono)butanoate SO₂NH₂ on phenyl ring C₁₂H₁₅N₃O₅S 313.33 Antimicrobial activity; sulfonamide group enhances solubility
Ethyl 2-phenylacetoacetate Phenyl group (no hydrazone) C₁₂H₁₄O₃ 206.24 Precursor for phenylacetone synthesis; lacks heterocyclic potential

Physicochemical Properties

  • Solubility: The parent compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its keto-enol tautomerism. Fluorinated derivatives (e.g., trifluoro-substituted analogs) show increased lipophilicity, enhancing membrane permeability .
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) demonstrate higher thermal stability compared to electron-donating substituents .
  • Spectroscopic Features :
    • IR : Strong C=O stretches near 1725–1765 cm⁻¹ and N–H stretches at 3200–3369 cm⁻¹ .
    • NMR : Characteristic signals include δ ~1.34 ppm (ethyl CH₃), δ ~4.29 ppm (ethyl CH₂), and aromatic protons at δ 6.90–7.72 ppm .

Research Findings and Trends

  • Crystallography: Re-determination of the parent compound’s crystal structure (monoclinic, space group P2₁/c) confirms planar geometry and hydrogen-bonding networks .
  • Computational Studies : Docking analyses suggest sulfamoyl and pyrolidinyl derivatives bind to microbial enzymes (e.g., E. coli DNA gyrase) via hydrogen bonds and hydrophobic interactions .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-oxo-2-(phenylhydrazono)butanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting ethyl acetoacetate with phenylhydrazine under acidic conditions (e.g., acetic acid). Key steps include pH control (~4–5) and refluxing in ethanol to ensure complete hydrazone formation. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of ethyl acetoacetate to phenylhydrazine) and temperature control (70–80°C) . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieving >90% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallographic parameters (e.g., triclinic system, space group P1̄) reveal intramolecular hydrogen bonding (N–H···O=C) stabilizing the pyrazolone ring. Additional techniques include:

  • FT-IR : Peaks at ~1710 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch).
  • NMR : ¹H NMR shows signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.3 ppm (ester CH₂), and δ 7.2–7.6 ppm (aromatic protons) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition at temperatures >150°C and sensitivity to strong oxidizers (e.g., HNO₃). Storage recommendations include airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrazone hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms underlie its role in synthesizing heterocyclic compounds like pyrazolones or pyridazinones?

The compound acts as a precursor in 6π-electrocyclization reactions. For example, condensation with active methylene reagents (e.g., ethyl cyanoacetate) under basic conditions forms pyridazinones via aza-Michael addition followed by cyclization. Mechanistic studies using DFT calculations highlight the role of electron-withdrawing groups (e.g., –NO₂ on phenyl rings) in accelerating cyclization kinetics .

Q. How does this compound interact with biological targets, and what pharmacological potential has been observed?

In vitro studies demonstrate moderate inhibition of NF-κB (IC₅₀ = 12 µM) and antiproliferative activity against HeLa cells (IC₅₀ = 18 µM). Molecular docking reveals interactions with the ATP-binding pocket of kinases via hydrogen bonding (C=O···Lys101) and π-π stacking (phenyl ring–Phe153) .

Q. How do halogen substitutions (e.g., Cl, Br, I) on the phenyl ring alter reactivity and bioactivity compared to the parent compound?

Comparative studies show halogenated analogs (e.g., 4-iodo derivative) exhibit enhanced electrophilicity (Hammett σₚ values: I = +0.28 vs. H = 0) and improved antimicrobial activity (MIC = 4 µg/mL vs. 16 µg/mL for parent compound). Bromine substitution increases lipophilicity (logP = 2.8 vs. 2.1), enhancing blood-brain barrier permeability .

Q. What crystallographic insights explain its molecular packing and intermolecular interactions?

SC-XRD data reveal a herringbone packing motif stabilized by C–H···O interactions (2.8–3.2 Å) and van der Waals forces. The dihedral angle between the phenylhydrazone and butanoate moieties is 12.5°, indicating partial conjugation .

Q. What computational methods are used to predict its reactivity and spectroscopic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts UV-Vis spectra (λmax = 380 nm, π→π* transition) and Fukui indices for electrophilic attack at the β-keto position .

Methodological Tables

Table 1. Comparative Reactivity of Halogenated Analogs

SubstituentYield (%)logPAntimicrobial MIC (µg/mL)
–H852.116
–Cl782.58
–Br822.84
–I753.12
Data from

Table 2. Key Crystallographic Parameters (SC-XRD)

ParameterValue
Crystal systemTriclinic
Space groupP
Unit cell volume520.3 ų
Hydrogen bondsN–H···O (2.85 Å)
Data from

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